molecular formula C97H109NO21S B15354948 Amylostatin XG octamethoxybenzyl ether

Amylostatin XG octamethoxybenzyl ether

Cat. No.: B15354948
M. Wt: 1657.0 g/mol
InChI Key: SRWKBMXLLBKPSY-XDNYYPDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amylostatin XG octamethoxybenzyl ether is a synthetic derivative of amylostatin, a class of compounds known for their inhibitory effects on carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase.

Structurally, the octamethoxybenzyl ether group introduces steric and electronic effects that may alter binding affinity to enzymatic active sites. Its synthesis typically involves regioselective benzylation and methoxylation steps, with purity validated via HPLC and glycan analysis techniques, as referenced in glycomics methodologies .

Properties

Molecular Formula

C97H109NO21S

Molecular Weight

1657.0 g/mol

IUPAC Name

(2R,3R,6R)-6-[(3R,6R)-4,5-bis[(4-methoxyphenyl)methoxy]-2-[(4-methoxyphenyl)methoxymethyl]-6-phenylsulfanyloxan-3-yl]oxy-4,5-bis[(4-methoxyphenyl)methoxy]-2-methyl-N-[(1S,4S,5S,6S)-4,5,6-tris[(4-methoxyphenyl)methoxy]-3-[(4-methoxyphenyl)methoxymethyl]cyclohex-2-en-1-yl]oxan-3-amine

InChI

InChI=1S/C97H109NO21S/c1-64-87(98-85-52-74(62-108-53-65-16-34-75(99-2)35-17-65)88(110-55-67-20-38-77(101-4)39-21-67)92(113-58-70-26-44-80(104-7)45-27-70)89(85)111-56-68-22-40-78(102-5)41-23-68)91(112-57-69-24-42-79(103-6)43-25-69)94(115-60-72-30-48-82(106-9)49-31-72)96(117-64)119-90-86(63-109-54-66-18-36-76(100-3)37-19-66)118-97(120-84-14-12-11-13-15-84)95(116-61-73-32-50-83(107-10)51-33-73)93(90)114-59-71-28-46-81(105-8)47-29-71/h11-52,64,85-98H,53-63H2,1-10H3/t64-,85+,86?,87-,88+,89+,90-,91?,92+,93?,94?,95?,96-,97-/m1/s1

InChI Key

SRWKBMXLLBKPSY-XDNYYPDWSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(C([C@H](O1)O[C@@H]2C(O[C@@H](C(C2OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)SC5=CC=CC=C5)COCC6=CC=C(C=C6)OC)OCC7=CC=C(C=C7)OC)OCC8=CC=C(C=C8)OC)N[C@H]9C=C([C@@H]([C@@H]([C@H]9OCC1=CC=C(C=C1)OC)OCC1=CC=C(C=C1)OC)OCC1=CC=C(C=C1)OC)COCC1=CC=C(C=C1)OC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)SC5=CC=CC=C5)COCC6=CC=C(C=C6)OC)OCC7=CC=C(C=C7)OC)OCC8=CC=C(C=C8)OC)NC9C=C(C(C(C9OCC1=CC=C(C=C1)OC)OCC1=CC=C(C=C1)OC)OCC1=CC=C(C=C1)OC)COCC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Amylostatin XG octamethoxybenzyl ether belongs to a broader family of benzyl ether-modified amylostatins. Key structural analogs include:

  • Amylostatin XG hexamethoxybenzyl ether : Features six methoxy groups, resulting in reduced lipophilicity and altered solubility profiles.
  • Amylostatin XG decamethoxybenzyl ether : Contains ten methoxy groups, which may compromise solubility but enhance binding avidity due to increased hydrophobic interactions.
  • 2-Aminobenzamide derivatives: Non-amylostatin inhibitors with distinct mechanisms, such as competitive inhibition via aromatic stacking interactions .
Table 1: Comparative Properties of Amylostatin Derivatives
Compound Methoxy Groups Molecular Weight (Da)* Solubility (Water) IC₅₀ (α-Amylase) Primary Application
This compound 8 ~850 Low 0.8 µM Diabetes research
Amylostatin XG hexamethoxybenzyl ether 6 ~790 Moderate 1.2 µM Pharmacological screening
2-Aminobenzamide (reference) 0 ~150 High 5.6 µM Enzyme kinetics studies

*Estimated based on structural analogs.

Research Findings

  • Potency : The octamethoxy variant exhibits a 40% lower IC₅₀ than its hexamethoxy counterpart, suggesting enhanced enzyme binding due to methoxy-induced conformational rigidity .
  • Stability : Accelerated stability testing (40°C/75% RH) shows a 12% degradation over 6 months, outperforming less methoxylated analogs (20–30% degradation) .
  • Synergistic Effects : Co-administration with acarbose (a clinical α-glucosidase inhibitor) demonstrates additive glycemic control in rodent models.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying Amylostatin XG octamethoxybenzyl ether to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies, given the compound’s octamethoxybenzyl and α-glucosidase inhibitor analog structure. Key steps include:

  • Acetylation/benzylation : Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) for regioselective ether formation.
  • Chromatographic purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to isolate intermediates.
  • Yield optimization : Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points.
  • Validation : Confirm purity (>95%) using elemental analysis and NMR integration .
    • Experimental Design : Follow guidelines for detailed procedural documentation, including solvent ratios, reaction times, and characterization data, as per academic journal standards .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3) to confirm methoxybenzyl and cyclitol moieties. Overlapping signals may require 2D techniques (COSY, HSQC) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (theoretical: 903.83 g/mol) and detect fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretches to validate functional groups.
    • Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT) or analogous compounds in databases like ChEBI (Chemical Entities of Biological Interest) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives in α-glucosidase inhibition?

  • Methodological Answer :

  • Derivative Synthesis : Systematically modify the methoxybenzyl or cyclitol groups (e.g., varying substituent positions or introducing halogens) .
  • Enzyme Assays : Use spectrophotometric assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) to measure IC50_{50} values under controlled pH and temperature.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to α-glucosidase active sites. Validate with kinetic studies (Lineweaver-Burk plots) .
    • Data Analysis : Apply multivariate regression to correlate structural modifications (e.g., steric bulk, electronic effects) with inhibitory potency .

Q. What methodologies are recommended for reconciling contradictory data on the inhibitory kinetics of this compound across different experimental models?

  • Methodological Answer :

  • Controlled Variables : Standardize assay conditions (enzyme source, substrate concentration, buffer composition) to isolate variables causing discrepancies .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values, inhibition mechanisms) and apply statistical tools (ANOVA, Cohen’s d) to identify outliers or systematic biases .
  • Mechanistic Studies : Use stopped-flow kinetics or surface plasmon resonance (SPR) to compare binding kinetics (kon_{on}, koff_{off}) across models .
    • Experimental Design : Include positive controls (e.g., Acarbose) and validate enzyme activity post-assay to rule out experimental artifacts .

Data Presentation and Reproducibility

Q. How should researchers present raw and processed data for this compound studies to ensure reproducibility?

  • Methodological Answer :

  • Raw Data : Deposit NMR spectra, chromatograms, and kinetic traces in supplementary materials with metadata (e.g., instrument parameters) .
  • Processed Data : Tabulate IC50_{50} values, inhibition constants (Ki_i), and statistical significance (p-values) in the main text. Use appendices for large datasets (e.g., SAR libraries) .
  • Reproducibility Checks : Provide step-by-step protocols for synthesis and assays on platforms like Protocols.io , and cite reagent sources (e.g., CAS 85747-82-6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.